molecular formula C23H35ClN2 B12757529 9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate CAS No. 113106-71-1

9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate

Cat. No.: B12757529
CAS No.: 113106-71-1
M. Wt: 375.0 g/mol
InChI Key: NQMVIXLPAHTCOW-UHFFFAOYSA-N
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Description

9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate is a chemical compound with a complex structure It is a derivative of acridine, a heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate typically involves the reaction of cyclohexanone with 2-aminobenzonitrile . The reaction conditions include the use of a suitable solvent and a catalyst to facilitate the reaction. The product is then purified through crystallization or other purification techniques.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yield and purity, often involving continuous flow reactors and advanced purification methods to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, alkylating agents, solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Acridinamine, 1,2,3,4-tetrahydro-N-decyl-, monohydrochloride, hydrate is unique due to its specific structure and the presence of the decyl group, which may enhance its lipophilicity and ability to cross biological membranes

Properties

CAS No.

113106-71-1

Molecular Formula

C23H35ClN2

Molecular Weight

375.0 g/mol

IUPAC Name

N-decyl-1,2,3,4-tetrahydroacridin-9-amine;hydrochloride

InChI

InChI=1S/C23H34N2.ClH/c1-2-3-4-5-6-7-8-13-18-24-23-19-14-9-11-16-21(19)25-22-17-12-10-15-20(22)23;/h9,11,14,16H,2-8,10,12-13,15,17-18H2,1H3,(H,24,25);1H

InChI Key

NQMVIXLPAHTCOW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC1=C2CCCCC2=NC3=CC=CC=C31.Cl

Origin of Product

United States

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